molecular formula C10H11NO2S2 B7583523 N,2-dimethyl-1-benzothiophene-3-sulfonamide

N,2-dimethyl-1-benzothiophene-3-sulfonamide

Cat. No.: B7583523
M. Wt: 241.3 g/mol
InChI Key: KCAWRDGZPMYNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethyl-1-benzothiophene-3-sulfonamide (DBTS) is a chemical compound that has been widely studied for its potential applications in scientific research. This sulfonamide derivative has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

N,2-dimethyl-1-benzothiophene-3-sulfonamide has been used in a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and toxicology. One of its primary applications is as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This compound has been shown to inhibit CA IX activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.
In addition to its anti-cancer properties, this compound has also been studied for its potential as a diagnostic tool for various diseases. For example, this compound has been used as a fluorescent probe for the detection of hydrogen sulfide, a gasotransmitter that plays a role in various physiological processes. This compound has also been studied as a potential diagnostic tool for Alzheimer's disease, as it has been shown to selectively bind to beta-amyloid plaques in the brain.

Mechanism of Action

The mechanism of action of N,2-dimethyl-1-benzothiophene-3-sulfonamide is related to its ability to selectively bind to certain biomolecules, such as CA IX and beta-amyloid plaques. In the case of CA IX, this compound binds to the active site of the enzyme, inhibiting its activity and preventing the acidification of the extracellular environment. This, in turn, can inhibit the growth and invasion of cancer cells.
In the case of beta-amyloid plaques, this compound binds to the hydrophobic regions of the plaques, which are thought to play a role in the pathogenesis of Alzheimer's disease. This binding can lead to the disaggregation of the plaques and the prevention of further plaque formation.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on its target biomolecule. In the case of CA IX inhibition, this compound has been shown to reduce the acidification of the extracellular environment, which can inhibit the growth and invasion of cancer cells. In the case of beta-amyloid plaque binding, this compound has been shown to disaggregate the plaques, potentially preventing further plaque formation and reducing the risk of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N,2-dimethyl-1-benzothiophene-3-sulfonamide in lab experiments is its selectivity for certain biomolecules, such as CA IX and beta-amyloid plaques. This selectivity allows researchers to study specific biological processes in a more targeted manner. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with.
One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on N,2-dimethyl-1-benzothiophene-3-sulfonamide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Researchers could also investigate the use of this compound as a diagnostic tool for various diseases, including Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biological processes.
Conclusion
This compound (this compound) is a chemical compound that has been widely studied for its potential applications in scientific research. Its selectivity for certain biomolecules, such as carbonic anhydrase IX and beta-amyloid plaques, makes it a valuable tool for investigating various biological processes. While there are limitations to using this compound in lab experiments, its potential applications in cancer therapy and disease diagnosis make it an area of continued interest for researchers.

Synthesis Methods

N,2-dimethyl-1-benzothiophene-3-sulfonamide can be synthesized through a multi-step process starting with the reaction of 2-methylbenzothiophene with chlorosulfonic acid to form 2-chloro-3-methylbenzothiophene-1-sulfonic acid. This intermediate compound is then reacted with dimethylamine to form this compound. The purity of the final product can be improved through recrystallization and purification techniques.

Properties

IUPAC Name

N,2-dimethyl-1-benzothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S2/c1-7-10(15(12,13)11-2)8-5-3-4-6-9(8)14-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAWRDGZPMYNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.